Orthogonal Reactivity: 3-Chloro-5-iodobenzoyl Chloride vs. 3-Iodobenzoyl Chloride
The simultaneous presence of C–I and C–Cl bonds in the 3,5-arrangement permits two distinct, sequential Pd-catalyzed cross-coupling events. In contrast, 3-iodobenzoyl chloride possesses only one halogen handle, limiting it to a single coupling. Although direct kinetic data on this exact scaffold are not publicly available, the intrinsic oxidative addition rate gap between aryl iodides and aryl chlorides is extensively documented: aryl iodides consistently exhibit >10²-fold faster rates with standard Pd(0) catalysts, a relationship quantified in a multistep reactivity model covering 79 substrates [1]. This differential enables a selective first coupling at iodine followed by a second orthogonal coupling at chlorine.
| Evidence Dimension | Number of sequentially addressable cross-coupling sites per molecule |
|---|---|
| Target Compound Data | Two (one C–I, one C–Cl) |
| Comparator Or Baseline | 3-Iodobenzoyl chloride: one (C–I only); 3-Chlorobenzoyl chloride: one (C–Cl only) |
| Quantified Difference | 2 vs. 1 sequentially addressable sites; relative oxidative addition rate (Ar-I/Ar-Cl) >100-fold |
| Conditions | Pd(0)-catalyzed cross-coupling; relative rate data from mechanistic studies on Ar-X systems (Ref. 1) |
Why This Matters
A single building block replaces two separate reagents and eliminates potential incompatibility of mono-halogenated intermediates in a convergent synthesis.
- [1] J. Lu, S. Donnecke, I. Paci, D. C. Leitch. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chem. Sci., 2022, 13, 3477-3488. View Source
